Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
Tert-butyl 7,9-dioxo-2,6-diazaspiro[35]nonane-2-carboxylate is a heterocyclic compound with a unique spiro structure It is characterized by the presence of two nitrogen atoms within the ring system and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the spirocyclic core, which involves the formation of a spiro ring system.
Functional Group Introduction:
Oxidation and Reduction: The dioxo groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The dioxo groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the dioxo groups.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Another related compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of the tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS Number: 1105664-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a diazaspiro structure which is significant in drug design for its ability to interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related diazaspiro compounds. The results showed that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, compound 15f from a related series demonstrated significant activity against hepatocellular carcinoma by targeting lysosomal pathways and inducing autophagy .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition profile of diazaspiro compounds. It was found that certain derivatives effectively inhibited enzymes involved in tumor metabolism, suggesting a potential role in cancer therapy .
Comparative Biological Activity Table
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential anticancer activity | Enzyme inhibition, apoptosis |
Compound 15f | Inhibits hepatocellular carcinoma | Autophagy induction |
Polyamine conjugates | Antitumor effects | Crosstalk between autophagy and apoptosis |
Safety and Regulatory Status
This compound is primarily designated for non-human research and is not approved for therapeutic or veterinary use . This classification underscores the need for further investigation into its safety profile before any clinical applications can be considered.
Properties
IUPAC Name |
tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCJMCHUZWOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725589 | |
Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105664-04-7 | |
Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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